
2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a chromen-4-one moiety, which is a benzopyranone structure, and various substituents that contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Moiety: The chromen-4-one structure can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde under acidic conditions, followed by cyclization.
Synthesis of the Quinazolinone Core: The quinazolinone core can be prepared by reacting anthranilic acid with an appropriate amine, followed by cyclization and oxidation.
Coupling of the Two Moieties: The chromen-4-one and quinazolinone moieties can be coupled through a nucleophilic substitution reaction, where the chromen-4-one acts as a nucleophile and the quinazolinone as an electrophile.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxyl and carbonyl derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromen-4-one and quinazolinone moieties, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Hydroxylated and carbonyl derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme activities and binding interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit biological activities such as anti-inflammatory, anticancer, and antimicrobial effects, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core structure.
Chromen-4-one Derivatives: Compounds like 7-hydroxy-4-methylcoumarin and 6,7-dimethoxycoumarin share the chromen-4-one moiety.
Uniqueness
The uniqueness of 2-((((7,8-Dimethyl-2-oxo-2H-chromen-4-yl)methyl)(ethyl)amino)methyl)-6,7-dimethoxyquinazolin-4(3H)-one lies in its combined structure of quinazolinone and chromen-4-one moieties, along with the specific substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C25H27N3O5 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
2-[[(7,8-dimethyl-2-oxochromen-4-yl)methyl-ethylamino]methyl]-6,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C25H27N3O5/c1-6-28(12-16-9-23(29)33-24-15(3)14(2)7-8-17(16)24)13-22-26-19-11-21(32-5)20(31-4)10-18(19)25(30)27-22/h7-11H,6,12-13H2,1-5H3,(H,26,27,30) |
Clave InChI |
WIHHBRRHBMIBSS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC1=CC(=O)OC2=C1C=CC(=C2C)C)CC3=NC4=CC(=C(C=C4C(=O)N3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




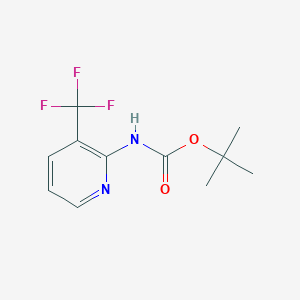

![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B15204967.png)
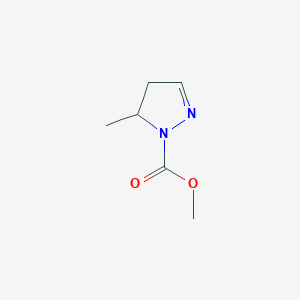
![3-Benzyl-9-methoxy-3,7-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B15204970.png)
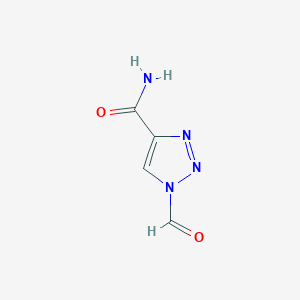
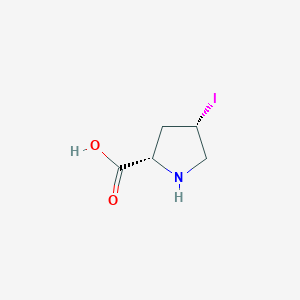
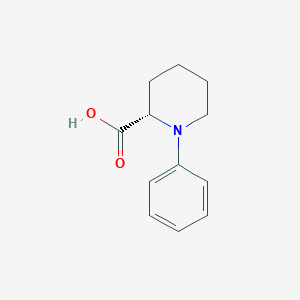
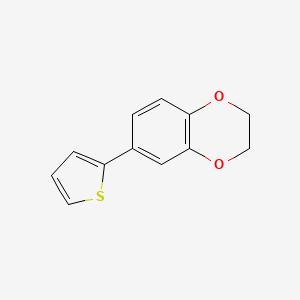
![8-Bromo-7-methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B15204984.png)
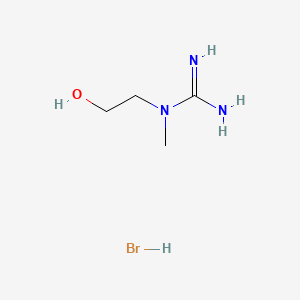
![5-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15204996.png)
